molecular formula C26H26FNO4 B11216375 1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

Cat. No.: B11216375
M. Wt: 435.5 g/mol
InChI Key: XCVUPUSNCXUXRO-UHFFFAOYSA-N
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Description

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone is a complex organic compound that features a combination of fluorophenoxy, dimethoxy, dihydroisoquinolinyl, and phenylethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone typically involves multiple steps:

    Formation of the 4-fluorophenoxy group: This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent.

    Synthesis of the dihydroisoquinoline core: This involves the cyclization of a suitable precursor, often through Pictet-Spengler reaction conditions.

    Attachment of the phenylethanone moiety: This step usually involves a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone
  • 1-(1-((4-bromophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

Uniqueness

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties compared to its chloro and bromo analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C26H26FNO4

Molecular Weight

435.5 g/mol

IUPAC Name

1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone

InChI

InChI=1S/C26H26FNO4/c1-30-24-15-19-12-13-28(26(29)14-18-6-4-3-5-7-18)23(22(19)16-25(24)31-2)17-32-21-10-8-20(27)9-11-21/h3-11,15-16,23H,12-14,17H2,1-2H3

InChI Key

XCVUPUSNCXUXRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=CC=C3)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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